1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole
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Overview
Description
This compound is a complex organic molecule that contains several different functional groups, including a pyrazole ring, a triazolo[1,5-a]pyrimidin-7-yl group, and an azetidine ring . These groups are common in many pharmaceuticals and biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole and pyrazole rings are both five-membered rings containing nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions . The azetidine ring is a four-membered ring, which introduces strain into the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. For example, the nitrogen atoms in the triazole and pyrazole rings could act as nucleophiles in reactions . The carbonyl group could be involved in various reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Spectroscopic Characterization : A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized via condensation reactions. This compound was characterized using X-ray diffraction and spectroscopic techniques, demonstrating its potential for further biological applications (Lahmidi et al., 2019).
- Reactions with α-Aminoazoles : Studies have explored reactions of certain precursors with α-aminoazoles to form derivatives of pyrazolo[3,4-d]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine series, providing a pathway for the creation of novel compounds with potential pharmacological applications (Zamigailo et al., 2013).
Potential Biological Activities
- Antibacterial Activity : The synthesized compounds have shown promising antibacterial properties against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, indicating their potential use in developing new antimicrobial agents (Lahmidi et al., 2019).
- Synthesis of Fused Heterocycles : Another study focused on the synthesis of novel fused heterocycles based on Pyrano[2,3-c]pyrazole, exploring the chemical reactions and potential biological effects of these compounds, highlighting their analgesic and anti-inflammatory activities (Zaki, 1998).
Future Directions
properties
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c1-9-5-13(23-16(19-9)17-8-18-23)25-12-6-22(7-12)15(24)14-10(2)20-21(4)11(14)3/h5,8,12H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVCJCHABCBBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N(N=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole |
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